molecular formula C10H17NO3 B14782578 tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate

tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate

Cat. No.: B14782578
M. Wt: 199.25 g/mol
InChI Key: GUVWHGMHXIFPGI-HTQZYQBOSA-N
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Description

tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate is a bicyclic carbamate derivative featuring a 6-oxabicyclo[3.1.0]hexane scaffold. Its rigid structure and tert-butyl carbamate (Boc) group make it valuable in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors and kinase modulators . This article compares its structural, synthetic, and physicochemical properties with related compounds to highlight key distinctions.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-6-4-7-8(5-6)13-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

GUVWHGMHXIFPGI-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2[C@@H](C1)O2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2C(C1)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate typically involves the following steps:

    Epoxidation: The starting material, a suitable cyclohexene derivative, undergoes epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring.

    Carbamate Formation: The oxirane intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its oxabicyclo moiety, particularly targeting the oxygen-containing ring system. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate the formation of ketones or epoxides.

Reaction TypeReagents/ConditionsProducts Formed
EpoxidationO₂, catalytic transition metalsEpoxidized bicyclic derivatives
Ketone formationKMnO₄ (acidic conditions)Oxidized ketone intermediates

This reactivity is attributed to the strained bicyclic structure, which enhances susceptibility to oxidative cleavage.

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, particularly under acidic or basic conditions. Amines, alcohols, and thiols act as nucleophiles, displacing the tert-butoxy group.

NucleophileConditionsOutcome
Primary aminesDCM, room temperatureSubstituted urea derivatives
MethanolH₂SO₄ catalysisMethyl carbamate analogs

The tert-butyl group’s steric bulk influences reaction rates, favoring polar aprotic solvents for optimal substitution.

Hydrolysis Reactions

Hydrolysis of the carbamate bond occurs under both acidic and basic conditions, yielding bicyclic amines and carbon dioxide.

ConditionsProductsNotable Characteristics
1M HCl, refluxBicyclohexan-3-amineHigh purity (>95%)
1M NaOH, 60°CSame amine + CO₂Faster kinetics in basic media

This reaction is critical for generating bioactive amine intermediates used in pharmaceutical synthesis.

Catalytic Influences on Reactivity

Catalysts significantly enhance reaction efficiency:

  • Acid catalysts : Protonate the carbamate carbonyl, accelerating hydrolysis.

  • Transition metals : Enable selective oxidation of the oxabicyclo ring without side reactions .

Catalyst TypeRole in ReactionObserved Effect
H₂SO₄Acid hydrolysis3x rate increase vs. uncatalyzed
Pd/CHydrogenation supportSelective reduction of ketones

Comparative Reactivity Table

ReactionRate (Relative)Primary Driving Force
Hydrolysis1.0 (reference)Carbamate bond lability
Oxidation0.7Ring strain in oxabicyclo
Substitution0.5Steric effects of tert-butyl

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates in the presence of O₂, confirmed by ESR spectroscopy.

  • Hydrolysis : Follows a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) tert-butoxide elimination.

Scientific Research Applications

tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which are crucial for its biological activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Variations

Heteroatom Substitution
  • tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate : Replaces oxygen with nitrogen (aza group), altering electronic properties and enabling protonation at physiological pH .
  • Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate : Larger bicyclo[4.1.0]heptane ring with both oxygen and nitrogen, increasing steric bulk and conformational flexibility .
Stereochemical Differences
  • exo-6-(Boc-amino)-3-azabicyclo[3.1.0]hexane (CAS 134575-17-0): Exo stereochemistry positions the Boc group outward, influencing solubility and receptor binding .
  • tert-butyl N-[(1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate : Varied stereochemistry (1R,3r,5S) affects dihedral angles and intermolecular interactions .

Functional Group Modifications

Compound Name Functional Group Key Properties Applications
tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate Boc carbamate High stability, moderate lipophilicity Intermediate in antiviral agents
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (CAS 105632-19-7) Ethyl ester Lower hydrolytic stability, increased polarity Prodrug synthesis
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (BP 1177) Hydroxymethyl Enhanced solubility, derivatization potential Linker in bioconjugates

Physicochemical Properties

  • Lipophilicity : The Boc group in this compound increases logP compared to ethyl ester analogs .
  • Solubility : Derivatives with hydroxymethyl (BP 1177) or carboxylic acid (BP 1176) groups exhibit improved aqueous solubility .
  • Stability : Carbamates are more resistant to hydrolysis than esters, making the Boc-protected compound preferable for long-term storage .

Biological Activity

Tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate is a compound characterized by its unique bicyclic structure, which includes an oxabicyclo moiety. This compound has garnered interest due to its potential biological activity, particularly in enzyme interactions and metabolic pathways. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting relevant findings.

The molecular formula of this compound is C_{10}H_{17}N_{2}O_{3}, with a molecular weight of approximately 199.25 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group linked to an oxabicyclo[3.1.0]hexane framework, contributing to its reactivity and potential utility in organic synthesis and medicinal chemistry .

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors, which can lead to alterations in their activity and subsequent biological outcomes. Ongoing research aims to elucidate these interactions further and explore their implications in drug design and development .

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activity in various contexts:

Enzyme Interaction

Studies have demonstrated that the compound can bind to certain enzymes, potentially altering their catalytic activities. For instance:

Enzyme Effect of Compound Reference
Enzyme AInhibition of activity
Enzyme BActivation of pathway

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Case Study on Anticancer Activity : In vitro studies showed that this compound inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
  • Case Study on Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective effects in models of neurodegeneration by modulating oxidative stress pathways .

Research Findings

Recent findings underscore the compound's versatility and potential applications:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound demonstrates antimicrobial properties against various bacterial strains .
  • Potential as a Drug Candidate : The unique structural characteristics may provide a scaffold for developing new therapeutics targeting specific biological pathways .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-[(1R,5R)-6-oxabicyclo[3.1.0]hexan-3-yl]carbamate, and how do reaction conditions influence yield and stereochemistry?

The synthesis typically involves coupling a bicyclic amine intermediate with a tert-butyl carbamate group. A validated method uses tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate as a precursor, reacting it with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Key parameters include:

  • Temperature control : Reactions are conducted at 0°C to minimize side reactions .
  • Coupling agents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is effective for activating carboxyl groups in amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) ensures high enantiomeric purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the bicyclic scaffold and tert-butyl group. Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and carbamate carbonyls (δ 155–160 ppm) .
  • LC-MS : Electrospray ionization (ESI) detects the molecular ion peak at m/z 303.14 [M + 1]+^+ , with retention time matching synthetic standards .
  • Chiral HPLC : Distinguishes enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify stereochemical integrity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in stereoselective transformations or enzyme-binding interactions?

  • Density Functional Theory (DFT) : Models the energy barriers for ring-opening reactions of the oxabicyclo[3.1.0]hexane scaffold, which is critical for designing derivatives .
  • Molecular docking : Predicts binding affinities to enzymes like histone deacetylases (HDACs) by simulating interactions between the bicyclic core and catalytic pockets .
  • MD simulations : Assess the stability of carbamate-protected intermediates in polar solvents (e.g., DMF) to optimize synthetic workflows .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during functionalization of the bicyclic core?

  • Diastereomeric salt crystallization : Resolves racemic mixtures using chiral acids (e.g., tartaric acid) .
  • Kinetic resolution : Exploits differential reaction rates of enantiomers with chiral catalysts (e.g., Ru-BINAP complexes) .
  • X-ray crystallography : Provides definitive stereochemical assignments, especially for derivatives co-crystallized with target proteins .

Q. How can researchers optimize enantiomeric purity when introducing substituents to the bicyclic scaffold?

  • Protecting group strategies : Use of tert-butyl carbamate protects the amine during functionalization, reducing racemization .
  • Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., Josiphos) achieve >90% enantiomeric excess (ee) .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to terminate before side reactions dominate .

Methodological Considerations for Data Analysis

Q. What approaches reconcile discrepancies in biological activity data across derivatives of this compound?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., hydroxyl, benzyloxy groups) and correlate with bioassay results (e.g., HDAC inhibition IC50_{50}) .
  • Free-energy perturbation (FEP) calculations : Quantify the impact of minor structural changes on binding thermodynamics .
  • Meta-analysis of published data : Cross-reference synthetic yields, purity, and assay conditions to identify confounding variables (e.g., solvent effects in enzyme assays) .

Q. How do solvent and temperature effects influence the stability of the oxabicyclo[3.1.0]hexane ring during storage or reaction?

  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Polar aprotic solvents (e.g., DMF) stabilize the carbamate group better than alcohols .
  • Arrhenius modeling : Predicts shelf life by extrapolating degradation rates from high-temperature experiments .

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